2-(4-(N,N-dipropylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Structural Comparison to Analogous Compounds
The presence of the tetrahydrobenzo[b]thiophene core introduces conformational rigidity compared to simpler thiophene derivatives, potentially influencing pharmacological interactions.
Properties
IUPAC Name |
2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S2/c1-4-12-26(13-5-2)32(29,30)17-9-7-16(8-10-17)22(28)25-23-20(21(24)27)18-14-15(3)6-11-19(18)31-23/h7-10,15H,4-6,11-14H2,1-3H3,(H2,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMOTMRRDWMPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC(C3)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(N,N-dipropylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of tetrahydrobenzo[b]thiophene, which has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C18H24N2O3S
- Molecular Weight : 356.46 g/mol
- CAS Number : 122630-56-2
The compound features a tetrahydrobenzo[b]thiophene core, which is known for its diverse biological activities, including anticancer and analgesic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydrobenzo[b]thiophene derivatives. The compound has been evaluated against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| A549 (Lung Cancer) | 12.8 | |
| HeLa (Cervical Cancer) | 10.5 |
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.
Analgesic Activity
The analgesic properties of the compound were assessed using the "hot plate" method in animal models. The results indicated that it possesses analgesic effects comparable to standard analgesics such as metamizole.
| Dosage (mg/kg) | Reaction Time (s) | Comparison Drug | Reference |
|---|---|---|---|
| 10 | 15.0 | Metamizole | |
| 20 | 18.5 | Metamizole | |
| 50 | 22.0 | Metamizole |
The compound demonstrated a dose-dependent increase in reaction time, indicating effective pain relief.
The biological activity of this compound is hypothesized to be mediated through multiple pathways:
- Inhibition of Protein Kinases : The compound may inhibit specific protein kinases involved in cancer cell proliferation.
- Induction of Apoptosis : It could promote apoptosis in cancer cells through the activation of caspases.
- Anti-inflammatory Effects : The sulfamoyl group may contribute to anti-inflammatory properties, enhancing its analgesic effects.
Case Studies
Several case studies have explored the therapeutic applications of similar compounds:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzo[b]thiophene compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the sulfamoyl group in this compound may enhance its interaction with biological targets involved in cancer progression .
Analgesic Properties
The analgesic activity of related compounds has been evaluated using methods such as the "hot plate" test on animal models. These studies suggest that modifications to the benzo[b]thiophene structure can lead to enhanced pain relief effects compared to standard analgesics like metamizole . The specific compound under discussion may similarly exhibit potent analgesic effects due to its structural characteristics.
Drug Development
Given its unique structure and promising biological activities, 2-(4-(N,N-dipropylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is being investigated as a lead compound for drug development. Its potential applications include:
- Anticancer agents : Targeting various cancer types through mechanisms involving apoptosis and cell cycle arrest.
- Analgesics : Providing alternatives to existing pain management therapies with potentially fewer side effects.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Diversity: The target compound’s dipropylsulfamoyl group enhances hydrophilicity compared to the trifluoromethyl group in JAMI1001A, which may improve solubility but reduce membrane permeability . The 3,5-dimethoxybenzamido group in 6124-88-5 provides electron-donating effects, contrasting with the electron-withdrawing sulfonamide in the target compound .
Synthetic Routes: The target compound’s synthesis likely parallels methods for D147, where thioureido intermediates are formed via reactions with isothiocyanates . JAMI1001A and EU1794-19 employ cyanoacetylation or thiazolidinone ring closure, differing from the sulfonamide coupling in the target compound .
Biological Relevance :
- JAMI1001A and EU1794-19 demonstrate activity as allosteric modulators of glutamate receptors (AMPA/NMDAR), suggesting the tetrahydrobenzo[b]thiophene scaffold is conducive to CNS-targeted therapeutics .
- The target compound ’s sulfonamide group may confer selectivity for sulfotransferases or carbonic anhydrases, though explicit data are lacking in the provided evidence.
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties (Based on Analogues)
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | ~505.6 | 2.8 | 3 | 8 | <0.1 (low) |
| JAMI1001A | ~430.4 | 3.1 | 2 | 7 | 0.2–0.5 |
| EU1794-19 | ~395.5 | 1.9 | 3 | 9 | >1.0 |
| 6124-88-5 | ~414.5 | 2.5 | 2 | 6 | <0.1 |
- logP Trends : The target compound’s logP is comparable to JAMI1001A but higher than EU1794-19, reflecting the balance between the hydrophobic dipropyl group and polar sulfonamide.
- Solubility : EU1794-19’s carboxylate group improves aqueous solubility, whereas the target compound’s sulfonamide may require formulation optimization for bioavailability .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Solvent Selection: Use 1,4-dioxane or dry CH₂Cl₂ to enhance solubility of intermediates .
- Catalysts: Triethylamine (0.5 mL) improves reaction efficiency by neutralizing acidic byproducts .
- Reaction Conditions: Reflux for 1–3 minutes ensures rapid cyclization while minimizing degradation .
- Purification: Reverse-phase HPLC or methanol recrystallization achieves >95% purity .
- Yield Optimization: Adjust molar ratios (e.g., 0.01 mol substrate with 1.30 g phenylisothiocyanate) .
Q. What characterization techniques are essential for confirming structural integrity?
Methodological Answer:
Q. How can solubility and stability be systematically evaluated for preclinical studies?
Methodological Answer:
- Solubility Screening: Test in DMSO, methanol, and aqueous buffers (pH 1–10) via HPLC .
- Stability Protocols:
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation: Compare ¹H NMR (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .
- Byproduct Analysis: Use LC-MS to detect impurities (e.g., unreacted intermediates) .
- Computational Validation: Match experimental NMR shifts with density functional theory (DFT)-predicted values .
- Crystallography: Resolve ambiguous stereochemistry via X-ray diffraction (e.g., Ethyl 2-benzamido derivatives) .
Q. How can SAR studies be designed to explore biological activity in derivatives?
Methodological Answer:
-
Substituent Modification:
-
Assays:
Q. What approaches assess environmental fate and ecotoxicological impact?
Methodological Answer:
-
Environmental Fate Studies (Project INCHEMBIOL):
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Metabolite Identification: LC-QTOF-MS to detect transformation products .
Q. How can reaction mechanisms be validated for novel synthetic pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
